molecular formula C17H22N2O3 B597265 (E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate CAS No. 1222533-81-4

(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate

Cat. No. B597265
CAS RN: 1222533-81-4
M. Wt: 302.374
InChI Key: BQVQCJGHSIKDMY-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate” is a useful research chemical . It is also known as an organic building block .


Molecular Structure Analysis

The empirical formula of this compound is C17H22N2O3 . The molecular weight is 302.37 . The SMILES string representation is COC(=O)\\C=C\\c1cnc2N(CCCc2c1)C(=O)C(C)(C)C . The InChI string is 1S/C17H22N2O3/c1-17(2,3)16(21)19-9-5-6-13-10-12(11-18-15(13)19)7-8-14(20)22-4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7+ .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 531.9±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.4 mmHg at 25°C . The enthalpy of vaporization is 80.8±3.0 kJ/mol . The flash point is 275.5±30.1 °C . The index of refraction is 1.565 . The molar refractivity is 85.5±0.3 cm3 . The compound has 5 H bond acceptors and 0 H bond donors . It has 4 freely rotating bonds . The polar surface area is 60 Å2 . The polarizability is 33.9±0.5 10-24 cm3 . The surface tension is 47.3±3.0 dyne/cm . The molar volume is 262.3±3.0 cm3 .

Safety and Hazards

The compound is classified as a combustible solid . The WGK (Water Hazard Class) is 3 , which means it is highly hazardous to water. The flash point is not applicable .

properties

IUPAC Name

methyl (E)-3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-17(2,3)16(21)19-9-5-6-13-10-12(11-18-15(13)19)7-8-14(20)22-4/h7-8,10-11H,5-6,9H2,1-4H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVQCJGHSIKDMY-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678407
Record name Methyl (2E)-3-[8-(2,2-dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1222533-81-4
Record name Methyl (2E)-3-[8-(2,2-dimethylpropanoyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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